molecular formula C7H10N2O B13615429 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde

Cat. No.: B13615429
M. Wt: 138.17 g/mol
InChI Key: OIAZWONOOYOLHT-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetaldehyde group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde under controlled conditions. One common method includes the use of hydrazine derivatives and aldehydes, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multi-step synthesis involving condensation reactions, cyclization, and purification processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetaldehyde group can undergo further chemical transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of an acetaldehyde group. This combination imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetaldehyde

InChI

InChI=1S/C7H10N2O/c1-6-5-7(3-4-10)9(2)8-6/h4-5H,3H2,1-2H3

InChI Key

OIAZWONOOYOLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC=O)C

Origin of Product

United States

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